EThyl (2E)-3-chloro-2-(hydroxyimino)propanoate
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Description
Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate, also known as Ethyl 2-(hydroxyimino)propanoate, is a chemical compound with the molecular formula C5H9NO3 . It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da .
Molecular Structure Analysis
The molecule of Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate is essentially planar due to the π-conjugation of the hydroxyimino and carbonyl groups, which are trans to each other . Ab initio calculations in vacuo at the DFT (B3LYP/6–311G**++) level of theory confirmed that E conformer is indeed the lowest in energy .Scientific Research Applications
Synthesis and Characterization
Research on ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate encompasses its synthesis, including methodologies and applications in creating pharmaceutical compounds and materials with unique properties. For instance, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis demonstrates the compound's utility in biotechnological applications. This process achieved a high yield and conversion efficiency without the addition of external NADH, showcasing the efficiency of biocatalysts in synthesizing complex molecules (Yamamoto, Matsuyama, & Kobayashi, 2002). Additionally, polymorphism in related compounds has been characterized using spectroscopic and diffractometric techniques, highlighting challenges in analytical and physical characterization of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Reactions and Mechanisms
The chemical reactivity of ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate has been explored through various reactions, such as tandem ring opening and oximation processes. These studies reveal the compound's versatility in organic synthesis, forming structures confirmed by NMR and X-ray techniques (Saravanan, Vignesh Babu, & Muthusubramanian, 2007). Another example is the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, demonstrating the compound's application in developing selective herbicides (Bauer, Bieringer, Hacker, Koch, & Willms, 1990).
Photophysicochemical Properties
Research into zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups provides insight into the photophysical and photochemical properties of these compounds. Such studies are crucial for the development of materials with specific light absorption and emission characteristics, applicable in photodynamic therapy and as photosensitizers (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
Environmental and Sensory Applications
The compound's derivatives have also been investigated for their environmental impact and sensory properties. For example, studies on the atmospheric degradation of related compounds contribute to understanding their environmental fate and potential effects on air quality and climate change (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021). Additionally, research into the sensory interactions among wine fruity esters in model solutions reveals how compounds like ethyl propanoate influence the perception of fruity aromas in red wines, highlighting the role of chemical compounds in food science and flavor chemistry (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).
properties
IUPAC Name |
ethyl (2Z)-3-chloro-2-hydroxyiminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERHYVIYHGEZKF-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EThyl (2E)-3-chloro-2-(hydroxyimino)propanoate |
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